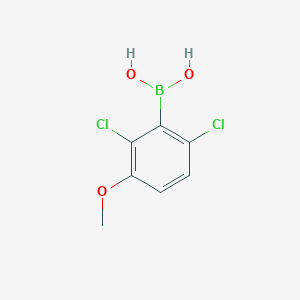(2,6-Dichloro-3-methoxyphenyl)boronic acid
CAS No.: 851756-57-5
Cat. No.: VC2845874
Molecular Formula: C7H7BCl2O3
Molecular Weight: 220.84 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 851756-57-5 |
|---|---|
| Molecular Formula | C7H7BCl2O3 |
| Molecular Weight | 220.84 g/mol |
| IUPAC Name | (2,6-dichloro-3-methoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 |
| Standard InChI Key | YSIVMUOSCRYSHE-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O |
Introduction
Physical and Chemical Properties
Basic Information
(2,6-Dichloro-3-methoxyphenyl)boronic acid is characterized by the following properties:
| Property | Information |
|---|---|
| Chemical Name | 2,6-dichloro-3-Methoxyphenylboronic acid |
| CAS Number | 851756-57-5 |
| Molecular Formula | C7H7BCl2O3 |
| Molecular Weight | 220.85 g/mol |
| Synonyms | (2,6-Dichloro-3-methoxyphenyl)boronic acid; 1,3-Dichloro-4-methoxy-benzene-2-ylboronic acid; Boronic acid, B-(2,6-dichloro-3-Methoxyphenyl)- |
| MDL Number | MFCD11865199 |
| Storage Conditions | Inert atmosphere, Room Temperature |
The compound possesses two chlorine atoms at positions 2 and 6, a methoxy group at position 3, and a boronic acid functionality, all attached to a phenyl ring .
Structural Analysis
The structural features of (2,6-Dichloro-3-methoxyphenyl)boronic acid include:
-
A phenyl core with three functional groups
-
Two electronegative chlorine atoms at ortho positions (2 and 6)
-
A methoxy group (-OCH3) at meta position (3)
-
A boronic acid group (-B(OH)2) with acidic properties
This specific substitution pattern creates a unique electronic and steric environment that influences its reactivity in various chemical transformations. The presence of the two chlorine atoms flanking one side of the molecule creates an electron-deficient region, while the methoxy group contributes electron density through resonance effects .
Spectroscopic Data
According to the synthetic procedure reported in the literature, the 1H NMR spectrum of (2,6-Dichloro-3-methoxyphenyl)boronic acid in DMSO-d6 shows:
-
δ 8.53 (s, 2H) corresponding to the boronic acid protons
-
δ 7.29 (d, J=8.8 Hz, 1H) and δ 7.06 (d, J=8.8 Hz, 1H) corresponding to the aromatic protons
Synthesis Methods
Alternative Synthetic Routes
While the lithiation-borylation sequence is the most common approach to synthesizing arylboronic acids, other potential methods could include:
-
Palladium-catalyzed borylation: Using bis(pinacolato)diboron or pinacolborane with palladium catalysts
-
Copper-catalyzed borylation: Employing copper catalysts for direct C-H borylation
-
Miyaura borylation: Cross-coupling of aryl halides with diboron reagents
Applications
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (2,6-Dichloro-3-methoxyphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction typically proceeds under the following conditions:
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, Pd(PPh3)4, or Pd2(dba)3/PCy3)
-
Base (e.g., K3PO4, K2CO3, or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, DME, THF, or toluene)
-
Temperature ranges from room temperature to reflux conditions
For example, related methoxyphenylboronic acids have been employed in the synthesis of triazine-core, pyrimidine-core, and pyridine-core fragments with yields ranging from 79% to 88% .
Research Findings
Optimization of Reaction Conditions
Research on related boronic acids has focused on optimizing reaction conditions for Suzuki-Miyaura coupling. For instance, studies on the coupling of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine with 4-methoxyphenylboronic acid revealed:
-
Catalyst efficiency: Pd(PPh3)2Cl2 provided better yields (62%) compared to Pd2(dba)3/PCy3 and Pd(PPh3)4 for certain substrates.
-
Solvent effects: Anhydrous 1,4-dioxane improved yields compared to aqueous conditions, possibly due to the reactive nature of dichloro substituents under basic, high-temperature conditions.
-
Base selection: Cs2CO3 resulted in higher yields (82%) with reduced reaction times compared to K3PO4 and K2CO3, likely due to different solubility characteristics in the reaction solvent.
-
Catalyst loading: Increasing catalyst loading from 2 to 3 mol% further enhanced yields from 82% to 88% .
These findings suggest that similar optimization strategies might be applicable to reactions involving (2,6-Dichloro-3-methoxyphenyl)boronic acid.
Functionalization of Heteroaromatic Systems
Research has demonstrated that substituted phenylboronic acids, including methoxyphenylboronic acids, can be effectively coupled with various heteroaromatic systems:
-
Pyridine derivatives: Coupling with halopyridines produces functionalized pyridines with potential applications in medicinal chemistry and materials science .
-
Pyrimidine and pyrazine systems: Reactions with halopyrimidines and halopyrazines yield valuable heterocyclic building blocks .
-
Triazine-based compounds: The synthesis of triazine-core fragments through Suzuki coupling has been achieved with good to excellent yields .
| Supplier | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| TRC | D436923 | Not specified | 250mg | $340 |
| American Custom Chemicals Corporation | BOR0006269 | 95.00% | 5mg | $503.21 |
| American Custom Chemicals Corporation | BOR0006269 | 95.00% | 1g | $780.15 |
| Alichem | 851756575 | Not specified | 5g | $842.54 |
| AOBChem | 17507 | 95% | 5g | $550 |
The relatively high price indicates the specialized nature of this compound and the complexity involved in its synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume